1,6-Hexanediol, 3-methyl-

Description

Significance of Branched Aliphatic Diols in Modern Chemical Science

Aliphatic diols, which are organic compounds containing two hydroxyl (-OH) groups, are fundamental building blocks in polymer chemistry. wikipedia.org While linear diols like 1,6-hexanediol (B165255) have been used extensively in the production of polyesters and polyurethanes, there is a growing interest in their branched-chain isomers. wikipedia.orgpenpet.com The introduction of a branch, such as a methyl group, along the carbon backbone significantly alters the physical and chemical properties of the resulting polymers. acs.orgkuraray.com

One of the key effects of branching is the disruption of polymer chain packing, which leads to a reduction in crystallinity. acs.orgescholarship.org This amorphous character can impart desirable properties such as increased flexibility, transparency, and lower melting points. kuraray.comisoprene-chemicals.com Furthermore, the presence of methyl branches can increase the glass transition temperature (Tg) of polymers compared to their linear counterparts. acs.orgrsc.orgresearchgate.netrsc.org This is attributed to the steric hindrance of the branch, which restricts the rotational freedom of the polymer chains. acs.org

Branched diols also influence the reactivity and degradation characteristics of polymers. For instance, polyesters synthesized from secondary alcohol diols have shown decreased rates of enzymatic biodegradation, allowing for the fine-tuning of polymer stability for various applications. acs.orgescholarship.org The introduction of methyl branching can also increase the hydrophobicity of the polymer, a desirable trait for applications like coatings. acs.orgescholarship.org The unique properties conferred by branched diols, such as low viscosity and high hydrolysis resistance, make them valuable in creating high-performance materials. kuraray.com

Research Context and Industrial Relevance of 1,6-Hexanediol, 3-methyl-

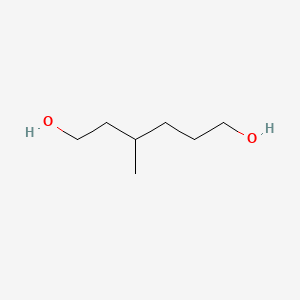

1,6-Hexanediol, 3-methyl- (also known as 3-methyl-1,6-hexanediol) is a branched aliphatic diol with the chemical formula C7H16O2. lookchem.comnih.gov It is a structural isomer of other C7 diols and is characterized by a six-carbon chain with a methyl group at the third position and hydroxyl groups at the terminal first and sixth positions. lookchem.com This specific structure makes it a valuable intermediate in the synthesis of a variety of specialty chemicals. lookchem.com

Industrially, 1,6-Hexanediol, 3-methyl- is utilized as a monomer in the production of polymers such as polyesters and polyurethanes. google.comgoogle.com In polyurethane manufacturing, it can act as a chain extender, contributing to the final properties of the resin. google.com Its branched structure is leveraged to modify the characteristics of these polymers, enhancing properties like flexibility and hydrolysis resistance. The use of branched diols like its isomer, 3-methyl-1,5-pentanediol, has been shown to yield polymers with low viscosity, good softness, and wide compatibility. kuraray.com

The compound also serves as a building block for other chemical products, including plasticizers and surfactants. lookchem.com The two reactive hydroxyl groups allow it to undergo reactions like esterification and etherification, making it a versatile component in organic synthesis. lookchem.com Research is ongoing to explore its use in creating novel polymers, particularly from bio-based sources, to develop sustainable alternatives to petroleum-derived materials. researchgate.netfrontiersin.org

Table 1: Physical and Chemical Properties of 1,6-Hexanediol, 3-methyl-

Historical Perspective and Current Frontiers in 1,6-Hexanediol, 3-methyl- Research

The study of diols dates back to the late 19th century, with the first synthesis of 1,6-hexanediol (hexamethylene glycol) reported in 1894. wikipedia.org The industrial production of linear diols like 1,6-hexanediol is well-established, typically involving the hydrogenation of adipic acid or its esters. wikipedia.orgpenpet.com The development of branched diols such as 1,6-Hexanediol, 3-methyl- is a more recent advancement, driven by the demand for specialty polymers with tailored properties. While specific historical details on its first synthesis are not widely documented, its emergence is tied to the broader exploration of isomers of common diols to create polymers with enhanced performance characteristics like improved flexibility and hydrolysis resistance. wikipedia.orgkuraray.com

Current research frontiers for 1,6-Hexanediol, 3-methyl- and other branched diols are heavily focused on sustainability and the development of high-performance, bio-based materials. frontiersin.orgresearchgate.net Scientists are exploring pathways to produce these diols from renewable biomass feedstocks, such as cellulose (B213188) and 5-hydroxymethylfurfural (B1680220) (HMF), as an alternative to traditional petroleum-based routes. frontiersin.orgwisc.edu A significant area of investigation is the synthesis of novel polyesters and copolyesters using branched diols. acs.orgrsc.org Studies have demonstrated that incorporating methyl-branched diols can systematically tune the properties of polymers, such as increasing the glass transition temperature and hydrophobicity, while reducing crystallinity. acs.orgescholarship.orgrsc.org These tunable properties open up potential applications in areas like advanced coatings and specialized biodegradable plastics. acs.orgescholarship.org The synthesis of monomers for polyurethanes and polyesters from renewable sources through processes like isomerization and metathesis of plant oil derivatives also represents a promising research direction. scispace.com

Table 2: List of Chemical Compounds

Structure

3D Structure

Properties

IUPAC Name |

3-methylhexane-1,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-7(4-6-9)3-2-5-8/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAJRDHPLTWZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biocatalytic and Sustainable Production Strategies for 1,6 Hexanediol, 3 Methyl

Metabolic Engineering of Microorganisms for Bio-based Diol Production

Metabolic engineering offers a powerful toolkit for reprogramming microorganisms to synthesize desired chemicals from simple, renewable feedstocks. By introducing and optimizing specific metabolic pathways, microbial cell factories can be developed for the efficient production of complex molecules, including branched-chain diols.

Engineered Microbial Platforms (e.g., Escherichia coli) for Glucose-to-Diol Pathways

Escherichia coli is a workhorse in metabolic engineering due to its well-characterized genetics and rapid growth. Researchers have successfully engineered E. coli for the production of various diols, including 1,6-hexanediol (B165255), from glucose. nih.govacs.org A common strategy involves integrating a synthetic pathway for a precursor like adipic acid with subsequent conversion modules to yield the target diol. nih.govacs.org

For the production of 1,6-hexanediol, a novel biocatalytic route was developed in E. coli starting from D-glucose. nih.gov This was achieved by incorporating an adipic acid synthesis module and then tailoring conversion modules for 1,6-hexanediol production. nih.govacs.org The process involved extensive optimization of pathway enzymes, protein expression, and the supply of necessary precursors. nih.gov To further enhance efficiency, a co-culture fermentation strategy was implemented, dividing the metabolic labor between two different strains. This approach led to the production of 214.93 mg/L of 1,6-hexanediol from glucose as the sole carbon source. nih.gov

While direct microbial synthesis of 3-methyl-1,6-hexanediol is still an emerging area, the principles established for linear diols provide a strong foundation. A biosynthetic platform in Escherichia coli has been reported for the synthesis of branched-chain β,γ-diols from renewable feedstocks. doaj.org This platform utilizes an acetohydroxyacid synthase from Saccharomyces cerevisiae to condense branched-chain aldehydes with pyruvate (B1213749), forming α-hydroxyketones which can be further reduced to diols. doaj.org This demonstrates the potential for creating tailored microbial systems for producing methyl-branched diols like 3-methyl-1,6-hexanediol.

Cascade Biocatalysis for One-Pot Methyl-Branched Diol Synthesis

Cascade biocatalysis, where multiple enzymatic reactions are carried out sequentially in a single reaction vessel, offers a streamlined and efficient approach to chemical synthesis. acs.orgnih.govrsc.org This one-pot strategy minimizes intermediate purification steps, reduces waste, and can overcome unfavorable reaction equilibria. acs.org

The synthesis of vicinal diols has been demonstrated using a two-step enzymatic cascade. acs.orguni-duesseldorf.de This process begins with a carboligation reaction, often catalyzed by a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, to form an α-hydroxy ketone from two aldehyde molecules. uni-duesseldorf.deresearchgate.net This intermediate is then stereoselectively reduced by an alcohol dehydrogenase (ADH) to the corresponding diol. uni-duesseldorf.derwth-aachen.de For instance, a two-step enzymatic cascade has been developed for the synthesis of (4S,5S)-octanediol from butanal. acs.org This cascade utilizes a variant of pyruvate decarboxylase for the initial condensation, followed by reduction with a butanediol (B1596017) dehydrogenase. acs.org

This cascade approach is highly adaptable for the synthesis of methyl-branched diols. By selecting appropriate starting aldehydes, it is conceivable to produce 3-methyl-1,6-hexanediol. The modular nature of these cascades allows for the combination of different enzymes to control the stereochemistry of the final product, yielding specific stereoisomers of the diol. researchgate.netrwth-aachen.de

Table 1: Examples of Enzymatic Cascades for Diol Synthesis

| Starting Material | Enzyme 1 (Ligation) | Intermediate | Enzyme 2 (Reduction) | Product | Reference |

| Butanal | Pyruvate Decarboxylase variant | (S)-Butyroin | Butanediol Dehydrogenase | (4S,5S)-Octanediol | acs.org |

| Aldehydes | ThDP-dependent enzymes | α-Hydroxy ketone | Alcohol Dehydrogenase | Vicinal Diol | uni-duesseldorf.de |

| Propanal | ApPDCE469G (carboligase) | (S)-3-hydroxy-2-pentanone | EM-KRED014 (oxidoreductase) | meso-3,4-hexanediol | researchgate.net |

Enzyme Discovery and Directed Evolution for Stereoselective Methylation

The creation of specific stereoisomers of chiral molecules like 3-methyl-1,6-hexanediol requires enzymes with high stereoselectivity. mdpi.com Enzyme discovery and directed evolution are powerful tools for identifying and engineering biocatalysts with desired properties. mdpi.comresearchgate.net

The search for novel alcohol dehydrogenases (ADHs) with high activity and stereoselectivity towards bulky substrates, such as α-hydroxy ketones, is an active area of research. uni-duesseldorf.demdpi.com While many ADHs are known, those that can efficiently reduce sterically demanding ketones are less common. uni-duesseldorf.de Screening of various ADHs has identified enzymes from organisms like Thermoanaerobacter sp., Lactobacillus brevis, and Ralstonia sp. that exhibit high activity and stereoselectivity in the reduction of 2-hydroxy ketones to their corresponding anti-diols. mdpi.com

Directed evolution can be used to further enhance the properties of existing enzymes, such as their substrate specificity, activity, and stereoselectivity. By introducing mutations into the gene encoding an enzyme and screening for improved variants, biocatalysts can be tailored for specific synthetic applications. This approach has been successfully used to improve the (S)-selectivity of a pyruvate decarboxylase for use in a cascade reaction. acs.org The application of these techniques to enzymes involved in methylation and reduction steps will be crucial for developing efficient biocatalytic routes to stereopure 3-methyl-1,6-hexanediol.

Green Chemistry Principles in the Synthesis of 1,6-Hexanediol, 3-methyl-

Green chemistry provides a framework for designing chemical processes that are environmentally benign and sustainable. nih.govmdpi.com The principles of green chemistry, such as the use of renewable feedstocks and maximizing atom economy, are central to the development of sustainable routes to 3-methyl-1,6-hexanediol. nih.govsphinxsai.com

Utilization of Renewable Feedstocks and Biomass Derivatives

A key principle of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. nih.govsphinxsai.com Biomass, such as carbohydrates, lignocellulose, and plant oils, represents a vast and renewable source of carbon for the chemical industry. nrel.govgreenchemistry-toolkit.org

Glucose, readily available from starch and cellulose (B213188), is a common starting material for microbial fermentation processes. sphinxsai.comgreenchemistry-toolkit.org As discussed previously, engineered E. coli can convert glucose into 1,6-hexanediol, demonstrating the feasibility of producing diols from renewable carbohydrates. nih.govacs.org Other biomass-derived platform chemicals, such as levoglucosenone (B1675106) and 5-hydroxymethylfurfural (B1680220) (HMF), are also being explored as starting materials for the synthesis of 1,6-hexanediol. google.comscribd.comrsc.org For instance, 1,6-hexanediol can be produced from cellulose-derived tetrahydrofuran-dimethanol (THFDM) using heterogeneous catalysts. acs.org

Vegetable oils are another important class of renewable feedstocks. researchgate.net A one-pot isomerization-metathesis reaction of methyl linolenate, derived from plant oils, has been developed to produce a precursor to 1,6-hexanediol. researchgate.net These examples highlight the diverse range of renewable resources that can be harnessed for the sustainable production of diols.

Table 2: Examples of Renewable Feedstocks for Diol Production

| Feedstock | Intermediate/Process | Target Diol | Reference |

| Glucose | Microbial Fermentation (E. coli) | 1,6-Hexanediol | nih.govacs.org |

| Cellulose | Catalytic conversion of THFDM | 1,6-Hexanediol | acs.org |

| Methyl Linolenate | Isomerization-Metathesis | 1,6-Hexanediol precursor | researchgate.net |

| Levoglucosenone | Catalytic Hydrogenation | 1,6-Hexanediol | google.com |

| 5-Hydroxymethylfurfural (HMF) | Catalytic Conversion | 1,6-Hexanediol | rsc.org |

Enhanced Atom Economy and Reduction of Waste Streams

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comnih.govjocpr.com Reactions with high atom economy maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.govnih.gov

Biocatalytic cascade reactions are often highly atom-economical. uni-duesseldorf.de Addition and rearrangement reactions, which are common in enzymatic pathways, can have 100% atom economy as all atoms from the reactants are incorporated into the product. primescholars.com The use of catalytic reagents, a cornerstone of both biocatalysis and green chemistry, is superior to stoichiometric reagents, which are consumed in the reaction and contribute to waste streams. nih.gov

Design of Environmentally Benign Reaction Media and Catalytic Systems

The development of sustainable synthetic routes to 1,6-Hexanediol, 3-methyl- hinges on the thoughtful design of reaction media and catalytic systems that prioritize environmental benignity, efficiency, and selectivity. The primary strategies revolve around two main approaches: biocatalytic transformations and chemocatalytic hydrogenation using green solvents and heterogeneous catalysts.

Biocatalytic Synthesis in Aqueous Media

Biocatalysis offers a powerful tool for the synthesis of diols under mild and environmentally friendly conditions, typically in aqueous media. The most plausible biocatalytic route to 1,6-Hexanediol, 3-methyl- involves the enzymatic reduction of 3-methyladipic acid. This approach leverages the high selectivity of enzymes and avoids the use of toxic reagents and solvents.

Key Enzymes and Reaction Systems:

Carboxylic Acid Reductases (CARs): These enzymes are capable of reducing carboxylic acids to aldehydes, which can then be further reduced to alcohols by alcohol dehydrogenases (ADHs). A one-pot system utilizing a CAR and an ADH could facilitate the conversion of 3-methyladipic acid to 1,6-Hexanediol, 3-methyl-. The reaction would take place in an aqueous buffer, a prime example of a green reaction medium.

Cytochrome P450 Monooxygenases: While more commonly associated with hydroxylation, engineered P450 enzymes could potentially be developed to act on branched-chain alkanes or fatty acids to introduce hydroxyl groups at the terminal positions, offering a different biosynthetic pathway.

Illustrative Data for Biocatalytic Reduction (Analogous System):

The following table presents data from a study on the biocatalytic conversion of adipic acid to 1,6-hexanediol, which serves as a model for the potential synthesis of 3-methyl-1,6-hexanediol from 3-methyladipic acid.

| Enzyme System | Substrate | Product | Conversion (%) | Reaction Medium |

| CAR + ADH | Adipic Acid | 1,6-Hexanediol | >95 | Aqueous Buffer (pH 7.5) |

Chemo-Catalytic Hydrogenation in Green Solvents

For a chemo-catalytic approach, the focus is on using heterogeneous catalysts that can be easily recovered and recycled, in conjunction with environmentally benign solvents. The hydrogenation of 3-methyladipic acid is the most direct route.

Catalytic Systems:

Heterogeneous Catalysts: Ruthenium (Ru) and Platinum (Pt) based catalysts supported on materials like carbon (C) or titania (TiO2) are effective for the hydrogenation of dicarboxylic acids. Bimetallic catalysts, such as Palladium-Nickel (Pd-Ni) or Palladium-Zinc (Pd-Zn) on carbon supports, have shown enhanced activity and stability in the hydrogenation of similar molecules like muconic acid to adipic acid. mdpi.comresearchgate.net These catalysts can be filtered off after the reaction, minimizing metal contamination in the product and allowing for their reuse.

Environmentally Benign Reaction Media:

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. The hydrogenation of dicarboxylic acids can often be performed in water, especially when using water-soluble salts of the acid.

Supercritical Carbon Dioxide (scCO₂): This solvent is a green alternative to traditional organic solvents. It is non-toxic, non-flammable, and its solvent properties can be tuned by changing the temperature and pressure. After the reaction, CO₂ can be easily removed by depressurization.

Bio-derived Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyrene, are becoming increasingly popular as green alternatives to petroleum-based solvents like THF and DMF.

Research Findings on Analogous Hydrogenation Reactions:

Studies on the hydrogenation of adipic acid and its precursors provide valuable insights into potential conditions for the synthesis of 3-methyl-1,6-hexanediol. For instance, the hydrogenation of muconic acid to adipic acid has been successfully carried out using a Pt/C catalyst in water.

Illustrative Data for Heterogeneous Catalytic Hydrogenation (Analogous System):

The table below summarizes the results from the hydrogenation of trans,trans-muconic acid to adipic acid, which can be considered a model for the hydrogenation of 3-methyladipic acid.

| Catalyst | Substrate | Product | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) |

| 5% Pt/C | trans,trans-Muconic Acid | Adipic Acid | Water | 60 | 4 | 100 |

| 1% Pd₈Ni₂/HHT-CNF | Sodium Muconate | Adipic Acid | Water | 70 | 2 | >80 |

| 1% Pd₈Zn₂/HHT-CNF | Sodium Muconate | Adipic Acid | Water | 70 | 2 | >84 |

Chemical Transformations and Reaction Chemistry of 1,6 Hexanediol, 3 Methyl

Derivatization of Hydroxyl Functionalities

The terminal hydroxyl groups are the most reactive sites in the molecule, readily undergoing reactions typical of primary alcohols.

3-Methyl-1,6-hexanediol is utilized as a diol monomer in the synthesis of polyesters through esterification and transesterification reactions. The presence of the methyl group along the backbone influences the physical properties of the resulting polymers.

In scientific research, 3-methyl-1,6-hexanediol has been used to create liquid crystalline polyesters. For instance, polyesters derived from the reaction of p,p'-bibenzoic acid with both racemic and enantiomerically pure (R)-3-methyl-1,6-hexanediol have been synthesized and their phase transitions studied using synchrotron X-ray diffraction nih.govacs.org. These studies investigate how the chirality of the methyl-substituted diol affects the mesophase behavior of the resulting polymers.

Commercially, 3-methyl-1,6-hexanediol is listed as a potential diol component in the formulation of polyester (B1180765) resins for various applications, including coating compositions for metal cans and adhesive compositions google.comrsc.orggoogle.comepo.orggoogle.comgoogle.com. These patents suggest its use alongside other diols and polycarboxylic acids to produce resins with specific properties such as hydrolysis resistance and desired mechanical performance tandfonline.com. The branched structure imparted by the methyl group can disrupt polymer chain packing, leading to modifications in properties like glass transition temperature and flexibility.

Below is a table summarizing examples of polyester synthesis involving 3-methyl-1,6-hexanediol as a monomer.

| Diacid/Diester Component | Co-diol(s) | Polymer Type | Application/Research Focus |

| p,p'-Bibenzoic acid | None | Liquid Crystalline Polyester | Study of phase transitions and influence of chirality nih.govacs.org |

| Adipic acid, Sebacic acid, etc. | Ethylene glycol, Neopentyl glycol, etc. | Polyester Resin | Adhesive and coating compositions rsc.orggoogle.com |

| Terephthalic acid, Isophthalic acid, etc. | Various aliphatic and alicyclic diols | Polyester Resin | Coatings for metal plates and cans tandfonline.comrsc.org |

| Adipic acid | Not specified | Polyester Polyol | Component for polyurethane foams googleapis.comgoogle.com |

There is a lack of specific research literature on the direct amination or amidation of 3-methyl-1,6-hexanediol. In principle, diols can be converted to diamines via reductive amination, typically involving reaction with ammonia (B1221849) in the presence of a hydrogenation catalyst. Similarly, amidation could be achieved through a multi-step process involving oxidation of the hydroxyl groups to carboxylic acids followed by reaction with an amine, or through direct coupling with amides, though the latter is less common. A patent mentions the use of 3-methyl-1,6-hexanediol in the context of fabric softening compositions which may also contain various amine compounds, but it does not describe a direct reaction involving the diol to form nitrogenous derivatives google.com.

Transformations Involving the Branched Alkane Backbone

Reactions involving the C-H bonds of the alkane backbone are generally less facile than those of the hydroxyl groups and require more forcing conditions or specific catalytic systems.

Specific studies on the selective oxidation or reduction of the methyl group of 3-methyl-1,6-hexanediol could not be identified in the available literature. Selective oxidation of a single methyl group in a complex molecule without affecting other methylene (B1212753) or hydroxyl groups is a significant synthetic challenge and typically requires highly specialized reagents or catalytic systems.

There is a lack of specific information regarding carbon-carbon bond functionalization and cyclization reactions involving the alkane backbone of 3-methyl-1,6-hexanediol. While the parent compound, 1,6-hexanediol (B165255), can undergo catalytic vapor-phase cyclization to produce cyclopentanone, it is unclear how the presence of a methyl group at the 3-position would influence this reaction pathway researchgate.net. One study describes the synthesis of 3-methyl-1,6-hexanediol and its subsequent conversion to 1,6-dibromo-3-methylhexane as an intermediate for the synthesis of branched long-chain alkanes, which represents a functionalization of the carbon backbone via the hydroxyl groups tandfonline.comresearchgate.net.

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the advanced catalytic transformations of 1,6-Hexanediol, 3-methyl- to fully address the requested topics. Research and detailed findings on heterogeneous, homogeneous, and organocatalytic systems are predominantly focused on the parent compound, 1,6-hexanediol.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "" that strictly adheres to the provided outline and content requirements without resorting to speculation. The presence of a methyl group at the 3-position would introduce steric and electronic effects, meaning the reaction chemistry of the parent 1,6-hexanediol cannot be directly extrapolated to its 3-methyl derivative with the required level of scientific accuracy.

Further research specifically targeting the catalytic conversion of 1,6-Hexanediol, 3-methyl- would be necessary to generate the detailed findings and data tables requested.

Based on a comprehensive search of the available scientific literature, it has been determined that there are no specific theoretical and computational studies published that focus solely on the chemical compound “1,6-Hexanediol, 3-methyl-”.

Due to the lack of specific research on 1,6-Hexanediol, 3-methyl-, it is not possible to provide the in-depth, data-driven article as requested in the outline. The strict adherence to the provided structure and the exclusion of information outside its scope means that without foundational research on this specific compound, the generation of scientifically accurate content for the requested sections and subsections is not feasible.

Theoretical and Computational Studies on 1,6 Hexanediol, 3 Methyl

Polymerization Process Simulation and Predictive Modeling of Material Properties

While direct computational studies on the polymerization of 3-methyl-1,6-hexanediol are not extensively documented in publicly available literature, the simulation and predictive modeling of polymerization processes for structurally similar monomers, such as other branched diols, are well-established fields. These studies provide a robust framework for understanding and predicting the behavior of polyesters and polyurethanes derived from 3-methyl-1,6-hexanediol. Computational approaches, primarily molecular dynamics (MD) simulations and Quantitative Structure-Property Relationship (QSPR) models, are instrumental in elucidating reaction mechanisms and forecasting the final properties of the resulting polymers.

Molecular dynamics simulations can be employed to model the polycondensation process at an atomic level. Such simulations can provide insights into the reaction kinetics and the structural evolution of the polymer network. For instance, in the context of polyesterification involving a branched diol like 2-methyl-1,3-propanediol, kinetic models have been developed to predict the reaction progress and product distribution. researchgate.net These models typically account for the reactivities of the different functional groups and can be validated against experimental data. researchgate.net A similar approach could be adapted for 3-methyl-1,6-hexanediol to understand how the methyl branching influences the esterification kinetics compared to its linear analogue, 1,6-hexanediol (B165255).

Predictive modeling, particularly through QSPR, offers a powerful tool for correlating the molecular structure of monomers with the macroscopic properties of the resulting polymers. acs.orgaip.org QSPR models are mathematical relationships that can forecast properties such as glass transition temperature, tensile strength, and refractive index based on molecular descriptors derived from the monomer's structure. aip.orgnih.govresearchgate.net For polyesters, QSPR models can be developed by training them on a dataset of polymers with known properties, allowing for the prediction of properties for new polymers, including those made from 3-methyl-1,6-hexanediol. researchgate.net The presence of the methyl group in 3-methyl-1,6-hexanediol is expected to influence properties like crystallinity and glass transition temperature. acs.org

The following interactive data tables illustrate the potential outputs of such predictive models for a hypothetical polyester (B1180765) series based on 3-methyl-1,6-hexanediol and a dicarboxylic acid.

Table 1: Hypothetical Predicted Thermal Properties of Polyesters Derived from 3-methyl-1,6-hexanediol

| Dicarboxylic Acid Co-monomer | Predicted Glass Transition Temperature (°C) | Predicted Melting Temperature (°C) | Predicted Crystallinity (%) |

| Adipic Acid | 5 | 120 | 30 |

| Sebacic Acid | -5 | 110 | 25 |

| Terephthalic Acid | 25 | 180 | 15 |

Table 2: Hypothetical Predicted Mechanical Properties of Polyesters Derived from 3-methyl-1,6-hexanediol

| Dicarboxylic Acid Co-monomer | Predicted Tensile Strength (MPa) | Predicted Young's Modulus (GPa) | Predicted Elongation at Break (%) |

| Adipic Acid | 40 | 1.2 | 250 |

| Sebacic Acid | 35 | 1.0 | 300 |

| Terephthalic Acid | 60 | 2.5 | 50 |

These computational tools are invaluable for the rational design of new polymeric materials, enabling the exploration of a wide range of monomer combinations and predicting their performance characteristics prior to synthesis, thereby saving time and resources. aip.org

Advanced Analytical Methodologies for the Characterization of 1,6 Hexanediol, 3 Methyl and Its Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of 1,6-Hexanediol (B165255), 3-methyl-.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1,6-Hexanediol, 3-methyl-. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. For 1,6-Hexanediol, 3-methyl-, distinct signals are expected for the methyl group protons, the methylene (B1212753) protons adjacent to the hydroxyl groups, the methine proton at the chiral center, and the other methylene protons in the carbon chain. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, confirm the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For 1,6-Hexanediol, 3-methyl-, seven distinct signals are expected, corresponding to the methyl carbon, the five methylene carbons, and the methine carbon. The chemical shifts provide information about the electronic environment of each carbon.

Stereochemical Assignment: Due to the chiral center at the C-3 position, 1,6-Hexanediol, 3-methyl- exists as a pair of enantiomers. Advanced NMR techniques, such as the use of chiral derivatizing agents or chiral solvating agents, can be employed to distinguish between these enantiomers. The Nuclear Overhauser Effect (NOE) can provide information about through-space proximity of protons, which is useful for determining stereochemistry in more rigid or cyclic systems. wordpress.com For acyclic molecules like this, analysis of coupling constants can sometimes provide insight into preferred conformations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,6-Hexanediol, 3-methyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H₂ | ~3.6 (t) | ~63 |

| C2-H₂ | ~1.5 (m) | ~33 |

| C3-H | ~1.4 (m) | ~36 |

| C4-H₂ | ~1.3 (m) | ~30 |

| C5-H₂ | ~1.6 (m) | ~39 |

| C6-H₂ | ~3.6 (t) | ~62 |

Note: Predicted values (s=singlet, d=doublet, t=triplet, m=multiplet). Actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. When coupled with a chromatographic separation technique, it becomes a highly effective tool for impurity profiling. resolvemass.cachimia.ch

Molecular Confirmation: In both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecule. For 1,6-Hexanediol, 3-methyl- (C₇H₁₆O₂), the molecular ion peak [M]⁺ would be observed at m/z 132.20. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. thermofisher.com

Fragmentation Analysis: Under electron ionization (EI) conditions typical for GC-MS, the molecule will fragment in a predictable manner. Expected fragmentation patterns include the loss of water (m/z 114), loss of alkyl fragments, and cleavage adjacent to the hydroxyl groups, providing further structural confirmation.

Impurity Profiling: GC-MS is well-suited for identifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual starting materials or side-products. thermofisher.comgcms-id.ca LC-MS is advantageous for detecting, identifying, and quantifying less volatile or thermally labile impurities. resolvemass.canih.gov The high sensitivity and specificity of LC-MS allow for the detection of trace-level impurities. resolvemass.ca

Table 2: Expected Key Mass Fragments for 1,6-Hexanediol, 3-methyl- in EI-MS

| m/z | Possible Fragment Identity |

|---|---|

| 132 | [M]⁺ (Molecular Ion) |

| 114 | [M - H₂O]⁺ |

| 101 | [M - CH₂OH]⁺ |

| 87 | [M - C₃H₇O]⁺ or cleavage at C4-C5 |

| 73 | Cleavage at C2-C3 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. ksu.edu.saspectroscopyonline.com

Functional Group Analysis: The FT-IR and Raman spectra of 1,6-Hexanediol, 3-methyl- are dominated by characteristic vibrations. The most prominent feature is a broad, strong absorption in the FT-IR spectrum between 3200 and 3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding. Other key vibrations include C-H stretching (2850-3000 cm⁻¹), CH₂ bending (around 1465 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹). core.ac.uk

Hydrogen Bonding Studies: The position, shape, and width of the O-H stretching band are highly sensitive to the extent and nature of hydrogen bonding. mdpi.comnih.gov In a pure sample, extensive intermolecular hydrogen bonding between the diol molecules leads to a significant broadening and red-shifting (a shift to lower wavenumber) of this band. mdpi.com Dilution studies in a non-polar solvent can be used to observe the sharp, free O-H stretching band at higher wavenumbers (~3650 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. ksu.edu.sa It is particularly sensitive to vibrations of non-polar bonds, such as the C-C backbone of the molecule, while the O-H stretching vibration is typically a weak scatterer.

Table 3: Characteristic Vibrational Frequencies for 1,6-Hexanediol, 3-methyl-

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | FT-IR |

| C-H Stretch (Alkyl) | 2850 - 3000 | FT-IR, Raman |

| C-H Bend | 1375 - 1465 | FT-IR |

High-Resolution Chromatographic Separation Techniques

Chromatographic techniques are essential for separating 1,6-Hexanediol, 3-methyl- from impurities, isomers, and other components of a mixture, allowing for accurate purity assessment and quantitative analysis.

Gas chromatography is the premier technique for the analysis of volatile and thermally stable compounds like 1,6-Hexanediol, 3-methyl-.

Purity Assessment: By using a high-resolution capillary column (e.g., with a non-polar or mid-polar stationary phase), the purity of a sample can be accurately determined. The area of the peak corresponding to 1,6-Hexanediol, 3-methyl- relative to the total area of all peaks provides a quantitative measure of purity.

Isomer Separation: GC is highly effective at separating isomers with different boiling points or polarities. vurup.sk It can readily separate 3-methyl-1,6-hexanediol from other positional isomers (e.g., 2-methyl-1,6-hexanediol or 4-methyl-1,6-hexanediol).

Enantiomer Separation: The separation of the (R)- and (S)-enantiomers requires a specialized chiral stationary phase. Chiral GC columns, often based on derivatized cyclodextrins, can resolve the two enantiomers, allowing for the determination of enantiomeric excess (ee). gcms.cz

Table 4: Typical Gas Chromatography Parameters for Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Capillary, e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp at 10 °C/min to 280 °C (5 min) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. researchgate.net It is particularly useful for analyzing non-volatile derivatives or impurities.

Quantitative Analysis: Reversed-phase HPLC (RP-HPLC) is a common mode for the analysis of moderately polar compounds like diols. Since 1,6-Hexanediol, 3-methyl- lacks a strong UV chromophore, detection can be achieved using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Alternatively, the hydroxyl groups can be derivatized with a UV-active agent to enable sensitive UV detection.

Separation of Non-Volatiles: HPLC is the method of choice for analyzing non-volatile derivatives, such as esters (e.g., diacrylates or dimethacrylates) of the diol, or high-molecular-weight impurities. sielc.comsielc.com Size Exclusion HPLC (SE-HPLC) can be used to separate oligomeric or polymeric impurities based on their molecular size. researchgate.net

Table 5: Typical High-Performance Liquid Chromatography Parameters for Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Water/Acetonitrile or Water/Methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

Thermal Analysis Techniques Applied to 3-methyl-1,6-Hexanediol-based Polymers

The incorporation of 3-methyl-1,6-hexanediol into polymer backbones, such as in polyesters or polyurethanes, significantly influences their thermal properties. The methyl side group disrupts chain packing and reduces crystallinity compared to polymers made with its linear counterpart, 1,6-hexanediol. Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for quantifying these effects.

Differential Scanning Calorimetry (DSC) is used to determine key thermal transitions. The glass transition temperature (Tg) is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. For amorphous or semi-crystalline polymers based on 3-methyl-1,6-hexanediol, the Tg is expected to be lower than that of analogous polymers from 1,6-hexanediol due to increased free volume and reduced intermolecular forces caused by the methyl branch. DSC also identifies the melting temperature (Tm) and crystallization temperature (Tc) in semi-crystalline polymers, providing insight into the degree of crystallinity.

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature, revealing its thermal stability and degradation profile. When a polymer is heated in an inert atmosphere, the TGA curve shows the temperatures at which decomposition begins (onset temperature) and the rate of mass loss. mdpi.com Polyurethanes synthesized with specialty diols are analyzed by TGA to determine their degradation behavior, which is crucial for defining the material's service temperature range. researchgate.netias.ac.in The addition of side groups can sometimes alter the degradation mechanism and the stability of the resulting polymer. mdpi.com

Table 2: Representative Thermal Properties of a Polyester (B1180765) Synthesized with 3-methyl-1,6-Hexanediol

| Analysis Technique | Parameter | Typical Value | Significance |

| DSC | Glass Transition Temperature (Tg) | 5 - 15 °C | Indicates the onset of segmental chain motion; the methyl group lowers Tg, enhancing flexibility. |

| Melting Temperature (Tm) | 40 - 55 °C | Represents the melting of crystalline domains; typically broad and at a lower temperature due to imperfect crystals. | |

| TGA | Onset of Decomposition (Td5, 5% mass loss) | ~275 °C | Defines the upper limit of the material's thermal stability for processing and application. mdpi.com |

| Temperature of Maximum Degradation Rate | ~350 °C | Corresponds to the temperature at which the polymer degrades most rapidly. mdpi.com | |

| Char Yield at 600 °C | < 5% | Indicates the amount of residual material after thermal decomposition in an inert atmosphere. |

Rheological Characterization of Polymer Solutions and Melts

Rheology is the study of the flow and deformation of matter, and it provides invaluable information for understanding the processability and performance of polymeric materials. nih.govbiointerfaceresearch.com For polymers derived from 3-methyl-1,6-hexanediol, rheological measurements are used to characterize how the molecular structure, influenced by the methyl side chain, affects viscosity and viscoelastic properties in both solution and melt states.

Dynamic oscillatory shear rheology is a common technique where a small, sinusoidal strain is applied to the sample to measure the storage modulus (G') and the loss modulus (G''). nih.gov The storage modulus represents the elastic (solid-like) component of the material, while the loss modulus represents the viscous (liquid-like) component. The relationship between these moduli as a function of frequency and temperature provides a detailed picture of the polymer's viscoelastic behavior, including identifying the glass transition and other relaxation processes.

For polymer melts, the zero-shear viscosity (η₀) is a key parameter that relates to the polymer's average molecular weight. nih.gov The presence of the methyl group in 3-methyl-1,6-hexanediol-based polymers disrupts chain entanglements compared to linear analogues, which typically results in a lower melt viscosity, making the material easier to process at a given temperature. The temperature dependence of viscosity is often described by an Arrhenius-type relationship, from which a flow activation energy (Ea) can be calculated. mdpi.com This value reflects the energy barrier for polymer chains to move past one another and is sensitive to molecular architecture. researchgate.net

Table 3: Typical Rheological Data for a Polyurethane Melt Based on 3-methyl-1,6-Hexanediol

| Parameter | Symbol | Typical Value (at reference T) | Significance |

| Zero-Shear Viscosity | η₀ | 500 - 1500 Pa·s | A measure of the resistance to flow under low shear conditions, related to molecular weight and chain entanglement. nih.gov |

| Storage Modulus | G' | Varies with frequency | Characterizes the elastic energy stored in the material during deformation. |

| Loss Modulus | G'' | Varies with frequency | Characterizes the energy dissipated as heat during deformation. |

| Tan Delta (G''/G') | tan(δ) | Varies with frequency/temp | Indicates the ratio of viscous to elastic response; a peak often corresponds to the glass transition. |

| Flow Activation Energy | Ea | 30 - 50 kJ/mol | Describes the sensitivity of viscosity to changes in temperature; influenced by chain flexibility and branching. mdpi.com |

Environmental Fate and Degradation Mechanisms of 1,6 Hexanediol, 3 Methyl and Derived Materials

Biodegradation Pathways and Mechanisms in Various Environments

Direct studies on the biodegradation of 1,6-Hexanediol (B165255), 3-methyl- are not extensively documented in publicly available literature. However, by examining the biodegradation of structurally related compounds, such as branched-chain alkanes and other aliphatic diols, a probable degradation pathway can be inferred.

The initial step in the microbial degradation of aliphatic hydrocarbons is typically an oxidation reaction catalyzed by monooxygenase or dioxygenase enzymes. For branched-chain alkanes, this oxidation can occur at the terminal methyl group (terminal oxidation) or at a sub-terminal carbon atom (sub-terminal oxidation) google.comresearchgate.net. In the case of 1,6-Hexanediol, 3-methyl-, which already possesses hydroxyl groups, enzymatic oxidation is likely to target either the terminal hydroxyl groups or the methyl-branched carbon chain.

Enzymatic systems, such as those involving cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of a wide range of substrates, including linear and branched aliphatic compounds acs.orgethz.chnih.gov. These enzymes can introduce hydroxyl groups at sterically accessible positions acs.org. For 1,6-Hexanediol, 3-methyl-, further oxidation of the terminal alcohol groups to aldehydes and then to carboxylic acids is a plausible pathway, mirroring the degradation of linear long-chain alcohols nih.gov. This would lead to the formation of corresponding dicarboxylic acids.

The presence of the methyl branch in 1,6-Hexanediol, 3-methyl- is expected to influence its biodegradability. Studies on polyesters synthesized from methyl-branched diols have shown that the branching can decrease the rate of enzymatic hydrolysis compared to their linear counterparts uni-greifswald.de. This steric hindrance can impede the access of microbial enzymes to the polymer backbone. Similarly, the methyl group in the free diol molecule may slow down the rate of microbial degradation.

The probable biodegradation pathway for 1,6-Hexanediol, 3-methyl- in an aerobic environment is hypothesized to proceed as follows:

Initial Oxidation: The terminal primary alcohol groups are oxidized to aldehydes and subsequently to carboxylic acids by alcohol dehydrogenases and aldehyde dehydrogenases, respectively.

Beta-Oxidation: The resulting dicarboxylic acid can then be shortened via the β-oxidation pathway, a common metabolic process for breaking down fatty acids.

Sub-terminal Oxidation: Alternatively, microbial enzymes could initiate degradation at the tertiary carbon or the methyl group, although this is generally a slower process for branched alkanes researchgate.net.

The rate and extent of biodegradation will ultimately depend on the specific microbial communities present in the environment (e.g., soil, water) and the prevailing environmental conditions such as oxygen availability, temperature, and pH.

Green Synthesis Implications for Environmental Sustainability

The environmental impact of a chemical is not solely determined by its fate and degradation but also by its production process. The development of green synthesis routes for 1,6-Hexanediol, 3-methyl- can significantly enhance its environmental sustainability profile. Traditional chemical synthesis often relies on petroleum-based feedstocks and may involve harsh reaction conditions and the use of hazardous reagents.

Green synthesis approaches aim to utilize renewable feedstocks, employ milder reaction conditions, and minimize waste generation. For the production of branched diols, several promising strategies are emerging from the field of biorefining.

Synthesis from Biomass-Derived Platform Molecules: Biomass-derived platform molecules, such as levulinic acid and 5-(chloromethyl)furfural (CMF), can serve as versatile starting materials for the synthesis of a variety of chemicals, including branched diols acs.orgrsc.org. For instance, levulinic acid can be converted to angelica lactone, which can then be used to produce branched C7 and C10 hydrocarbons and potentially functionalized derivatives acs.org.

Similarly, CMF can be a precursor to a family of monomers, including branched-chain diols acs.org. These routes often involve catalytic hydrogenation and other transformations under milder conditions than traditional petrochemical processes.

Biocatalytic Routes: The use of enzymes or whole-cell biocatalysts offers a highly selective and environmentally benign approach to chemical synthesis. Engineered microorganisms can be designed to produce specific branched-chain alcohols and diols from simple sugars or other renewable feedstocks doaj.orgucl.ac.uk. Biocatalytic processes, such as enzymatic hydroxylation, can introduce hydroxyl groups into a hydrocarbon backbone with high regio- and stereoselectivity, which is often challenging to achieve with conventional chemical methods acs.orgrsc.orgresearchgate.net. The development of a biocatalytic route for 1,6-Hexanediol, 3-methyl- from a renewable source would represent a significant step towards a more sustainable production process.

Data Tables

Table 1: Comparison of Properties Influenced by Methyl Branching in Polyesters

| Property | Effect of Methyl Branching | Reference |

| Biodegradation Rate | Decreased rate of enzymatic hydrolysis | uni-greifswald.de |

| Crystallinity | Reduced polymer crystallinity | uni-greifswald.de |

| Glass Transition Temp. | Increased glass transition temperature | acs.org |

Table 2: Potential Green Synthesis Precursors for Branched Diols

| Precursor | Source | Potential for Branched Diol Synthesis | Reference |

| Levulinic Acid | Biomass (e.g., cellulose) | Can be converted to angelica lactone, a building block for branched compounds. | acs.org |

| 5-(Chloromethyl)furfural (CMF) | Biomass (e.g., fructose) | A versatile platform for a family of monomers, including branched diols. | acs.orgrsc.org |

| Cyclohexane | Petroleum (potential for bio-based routes) | Can be converted to 1,6-hexanediol via biocatalytic cascades. | rsc.org |

| Cellulose-derived THFDM | Cellulose (B213188) | Can be converted to 1,6-hexanediol through catalytic processes. | acs.org |

Q & A

Q. Key considerations :

- Temperature : Optimal hydrogenation occurs at 150–200°C. Higher temperatures risk side reactions (e.g., cyclization).

- Catalyst selectivity : Nickel catalysts favor diol formation, while copper-chromium systems minimize over-hydrogenation.

- Purity control : Post-synthesis distillation removes byproducts like oxepane or tetrahydrofuran derivatives .

Basic: How do the physicochemical properties of 1,6-hexanediol influence its utility in polymer synthesis?

1,6-Hexanediol’s terminal hydroxyl groups and linear C6 chain enable unique polymer properties:

Methodological tip : In polyester synthesis, stoichiometric control of diol:diacid ratios (e.g., 1:1 for linear chains) is critical to balance hardness and flexibility .

Advanced: What experimental evidence supports 1,6-hexanediol’s role in disrupting liquid-liquid phase separation (LLPS) in cancer cells?

1,6-Hexanediol dissolves biomolecular condensates by disrupting weak hydrophobic interactions in proteins like MYC. Key findings:

- In vitro : 10 mg/mL 1,6-hexanediol reduced viability in pancreatic cancer cells (BxPC-3, PANC-1) within 24 hours, with minimal effects on non-cancerous HPDE6-C7 cells .

- In vivo : 500 mg/kg doses inhibited tumor growth in xenograft models by downregulating MYC transcription via RNA-seq and RT-PCR validation .

- Temporal effects : Short-term exposure dissolves condensates; prolonged exposure causes aberrant protein aggregation .

Experimental design : Use phase-contrast microscopy to monitor morphological changes and combine with transcriptomic analysis (e.g., RNA-seq) to identify affected pathways.

Advanced: How does 1,6-hexanediol affect chromatin organization, and what are the implications for epigenetic research?

1,6-Hexanediol rapidly immobilizes chromatin by disrupting LLPS-dependent nuclear bodies:

- Dose-dependent effects : 2–5% concentrations condense chromatin in S. pombe, reducing growth rates by 20–80% .

- Nucleolar disruption : Co-localization of Gar1 (nucleolar marker) and Fbl (fibrillarin) decreases by >50% after 10% treatment, as shown via Pearson’s coefficient analysis .

Methodology : Pair fluorescence tagging (e.g., GFP/mRed) with super-resolution microscopy to visualize chromatin dynamics.

Advanced: What strategies optimize 1,6-hexanediol’s incorporation into high-performance polyesters?

Q. Key approaches :

- Co-polymer design : Blend with rigid diols (e.g., isophthalic acid) to balance flexibility and thermal stability. A 2023 study used 1,4-CHDA/1,6-hexanediol mixtures to enhance coating hardness (pendulum hardness >160 s) while maintaining adhesion .

- Crosslinking : Use diacrylates (e.g., 1,6-hexanediol diacrylate) for UV-curable resins, achieving gel fractions >90% via FTIR monitoring .

Data contradiction : While 1,6-hexanediol improves hydrolytic resistance in polyurethanes, excessive use (>15 wt%) lowers glass transition temperatures (Tg) by 10–15°C .

Basic: What analytical techniques are critical for characterizing 1,6-hexanediol in complex matrices?

- GC-MS : Quantifies purity and detects byproducts (e.g., oxepane) using DB-5 columns .

- NMR : ¹H NMR (δ 1.35–1.55 ppm for CH₂ groups; δ 3.60 ppm for OH) confirms structure .

- XRD : Identifies crystalline phases in polymer blends .

Advanced: How does 1,6-hexanediol interact with enzymes, and what precautions are needed in biocatalytic studies?

1,6-Hexanediol at >2% concentrations inhibits kinase/phosphatase activities by denaturing solvent-exposed hydrophobic domains .

Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.